molecular formula C18H22N2O5 B13674771 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid

Cat. No.: B13674771
M. Wt: 346.4 g/mol
InChI Key: DOSRPJJMESFNEM-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.

    Spirocyclization: The spirocyclic structure is introduced through a reaction that forms a bond between the indoline and piperidine rings.

    tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Oxidation: The ketone functionality is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often utilizing flow chemistry techniques to enhance efficiency and yield .

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the Boc-protected amine group.

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride (NaBH4), and acids like hydrochloric acid (HCl) for deprotection .

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s binding affinity and specificity towards biological targets .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-4-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-9-7-18(8-10-20)13-11(14(21)22)5-4-6-12(13)19-15(18)23/h4-6H,7-10H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

DOSRPJJMESFNEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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